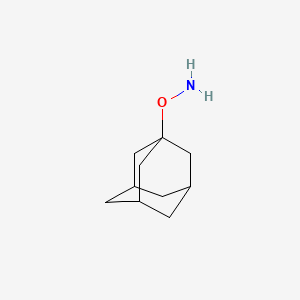

(O-adamantyl)hydroxylamine

Vue d'ensemble

Description

(O-adamantyl)hydroxylamine, also known as 1-hydroxy-2-adamantylamine, is an organic compound with the chemical formula C10H17NO . It is a derivative of the hydroxylamine family and is characterized by the presence of an adamantyl group .

Synthesis Analysis

The synthesis of this compound involves various methods. One approach involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . Another method involves reacting lithiated 4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl with 1-nitroso-adamantane, followed by oxidation of the intermediate .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an adamantyl group . In a related compound, the dihedral angle between the planes of paramagnetic moieties in the paramagnet is close to 60° . The molecular interactions of 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy) inside the predicted cavity of both HLA-DRs allelic variants was analyzed .

Chemical Reactions Analysis

Hydroxylamine, a mutagenic and carcinogenic substance, is one of the principal raw ingredients used in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors . Electrochemical methods for monitoring hydroxylamine have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods .

Physical and Chemical Properties Analysis

Hydroxylamine is a well-known genotoxic impurity compound that needs to be controlled down to ppm level in pharmaceutical compounds. It is very difficult to detect using conventional analytical techniques due to its physical–chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .

Applications De Recherche Scientifique

Synthesis and Reactivity

- (O-adamantyl)hydroxylamine has been used in the synthesis of various nitrogen-containing derivatives of adamantane, such as azoxyadamantane, nitrones, and azoadamantanes. These compounds are of interest due to their potential applications in pharmaceuticals and materials science (Stetter & Smulders, 1971).

- The compound has also been utilized in producing NN′-dialkoxy-NN′-bis(trifluoromethyl)hydrazines, indicating its role in generating novel products through reactions with alkoxyl radicals (Barton et al., 1974).

Medicinal Chemistry

- This compound derivatives have been studied for their potential in medicinal chemistry, particularly in the synthesis of compounds with antitubercular potential. The structure of adamantane is known to influence the activity of such compounds (Foscolos et al., 2017).

Liposome Dynamics

- Research has explored the interactions of adamantyl molecules, including derivatives of this compound, with multilayer liposomes. These studies are significant for understanding the biophysical properties of liposomal drug delivery systems (Mirosavljević et al., 2014).

Metabolic Profiling

- Adamantyl groups, including those derived from this compound, have been studied for their metabolic profiles. Understanding the metabolism of these compounds is crucial for drug design, especially for treatments targeting neurological disorders and viral infections (Honrao et al., 2020).

Pharmacological Applications

- The compound has been researched for its role in the synthesis of adamantane derivatives with sigma affinity and antiproliferative activity. These derivatives have potential applications in cancer treatment (Riganas et al., 2012).

Drug Design

- This compound and its derivatives are noteworthy in the field of drug design due to their unique properties, such as stability, lipophilicity, and potential to interact with biological targets (Liu et al., 2011).

Synthesis of Functionalized Compounds

- The compound is instrumental in synthesizing various functionalized adamantane derivatives, which are significant in developing new therapeutic agents (Shmailov et al., 2010).

Mécanisme D'action

Target of Action

Adamantane-containing amines, which are structurally related to o-(adamantan-1-yl)hydroxylamine, have been studied for their interaction with various biological targets .

Mode of Action

Adamantane-containing amines have been reported to undergo the chan–lam reaction, a copper (ii)-catalyzed reaction with arylboronic acids . This reaction is a method for C sp 2–N bond formation and has found wide application in organic synthesis . The reactivity of the amines was found to strongly depend on their structure .

Biochemical Pathways

Adamantane derivatives have been synthesized for their potential anti-dengue virus (denv) activity . These compounds were evaluated for their anti-proliferative activity against various cancer cell lines .

Result of Action

Certain adamantane derivatives have shown significant anti-denv serotype 2 activity and low cytotoxicity .

Safety and Hazards

Hydroxylamine is a well-known agent of mutation that is relatively toxic, causing injury and both physiological changes in plants, animals, and humans who come into contact with it . It is classified as having acute toxicity, skin irritation, eye irritation, specific target organ toxicity, and aquatic hazard .

Orientations Futures

O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity in the unprotected form, showcasing the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis . This elaborate and extensive review will benefit several researchers in this field to find and address the gaps by developing new and innovative approaches .

Propriétés

IUPAC Name |

O-(1-adamantyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGOOHYLYIIVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

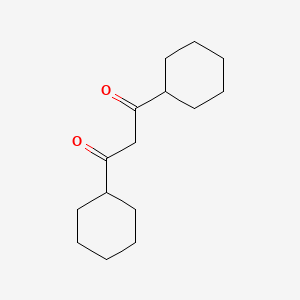

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)

![Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3144743.png)